molecular formula C10H7ITe B14183524 Tellurophene, 2-iodo-5-phenyl- CAS No. 851761-85-8

Tellurophene, 2-iodo-5-phenyl-

Cat. No.: B14183524
CAS No.: 851761-85-8
M. Wt: 381.7 g/mol
InChI Key: HQXHRGLBVIGDAH-UHFFFAOYSA-N
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Description

Tellurophene, 2-iodo-5-phenyl-, is a derivative of tellurophene, which is a heterocyclic compound containing tellurium. Tellurophenes are the tellurium analogues of thiophenes and selenophenes. The incorporation of tellurium into the aromatic ring imparts unique properties to the compound, making it of interest in various fields of research .

Preparation Methods

Chemical Reactions Analysis

Tellurophene, 2-iodo-5-phenyl-, undergoes various types of chemical reactions, including:

Common reagents used in these reactions include tellurium tetrachloride, sodium telluride, and various catalysts like palladium and platinum compounds. Major products formed from these reactions include telluroketones and ethynylene-linked bistellurophenes .

Mechanism of Action

The mechanism of action of tellurophene, 2-iodo-5-phenyl-, involves its interaction with molecular targets through its tellurium atom. The tellurium atom’s strong polarizability and ability to form stable bonds with carbon make it a key player in the compound’s reactivity. The pathways involved in its reactions often include metal-catalyzed processes, where the tellurium atom interacts with the catalyst to facilitate bond formation or cleavage .

Comparison with Similar Compounds

Tellurophene, 2-iodo-5-phenyl-, can be compared with other similar compounds such as thiophene, selenophene, and furan. The uniqueness of tellurophene lies in its tellurium atom, which imparts different electronic properties compared to sulfur in thiophene or selenium in selenophene. The order of decreasing aromaticity among these compounds is: benzene > thiophene > selenophene > tellurophene > furan .

Similar compounds include:

Properties

CAS No.

851761-85-8

Molecular Formula

C10H7ITe

Molecular Weight

381.7 g/mol

IUPAC Name

2-iodo-5-phenyltellurophene

InChI

InChI=1S/C10H7ITe/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H

InChI Key

HQXHRGLBVIGDAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C([Te]2)I

Origin of Product

United States

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